molecular formula C20H22FN3O5S2 B2871805 N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide CAS No. 898453-45-7

N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide

Cat. No.: B2871805
CAS No.: 898453-45-7
M. Wt: 467.53
InChI Key: MFWYPSFJQHTEIM-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural attributes include:

  • Thiophen-2-ylsulfonyl group: This electron-withdrawing substituent may influence pharmacokinetic properties (e.g., solubility, metabolic stability) and intermolecular interactions (e.g., hydrogen bonding).
  • 3-fluoro-4-methylphenyl acetamide: The fluorinated aromatic moiety likely contributes to lipophilicity and membrane permeability.

The compound’s design suggests applications in medicinal chemistry, possibly as a kinase inhibitor or protease modulator, given structural parallels to bioactive spirocycles .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O5S2/c1-14-4-5-15(13-16(14)21)22-18(25)19(26)23-8-6-20(7-9-23)24(10-11-29-20)31(27,28)17-3-2-12-30-17/h2-5,12-13H,6-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWYPSFJQHTEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20_{20}H22_{22}FN3_{N3}O5_{5}S2_{2}
Molecular Weight467.5 g/mol
CAS Number898453-45-7

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • MDM2 Inhibition : The compound has shown inhibitory effects on the MDM2 protein, which is crucial in regulating the p53 tumor suppressor pathway. This inhibition can enhance p53 activity, promoting apoptosis in cancer cells.
  • Enzyme Modulation : It may modulate the activity of enzymes involved in metabolic pathways associated with cancer progression, potentially affecting tumor growth and survival.
  • Receptor Interaction : The compound's structure allows it to interact with specific receptors on cell membranes, influencing cellular responses that could lead to growth inhibition in malignant cells.

Efficacy in Studies

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that fluorinated compounds similar in structure can induce cell death through metabolic activation and subsequent DNA adduct formation .

Study 1: Antiproliferative Activity

A study evaluating the antiproliferative effects of fluorinated benzothiazoles found that certain derivatives exhibited potent activity without a biphasic dose-response relationship. This suggests that structural modifications can enhance therapeutic efficacy while minimizing adverse effects .

Study 2: Enzyme Inhibition

Another investigation focused on derivatives of piperidines showed promising results as α-glucosidase inhibitors, highlighting the potential of similar structures to exhibit enzyme modulation capabilities . This could be relevant for understanding the broader implications of this compound's biological activity.

Comparison with Similar Compounds

Structural Similarities and Differences

The following compounds share core spirocyclic frameworks but differ in substituents and heteroatom composition:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (if reported) References
Target Compound 1-oxa-4,8-diazaspiro[4.5]decane Thiophen-2-ylsulfonyl, 3-fluoro-4-methylphenyl ~535.5 (calculated) Not explicitly reported
(S)-N-(1-(1-(3,4-difluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)-2-naphthamide 1,3,8-triazaspiro[4.5]decane 3,4-difluorophenyl, 2-naphthamide 649.6 (HRMS) Kinase inhibition (inferred)
N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide 1,3-diazaspiro[4.5]decane 4-fluorobenzyl, 2-methylbenzenesulfonamide ~447.5 (calculated) Anticancer (inferred)
EP 4 374 877 A2 Compound 6 5,6-diazaspiro[3.5]nonane Difluorobenzyl, trifluoromethylphenyl ~700.6 (estimated) Not reported

Key Observations :

  • Sulfonyl Groups : The thiophen-2-ylsulfonyl group in the target contrasts with benzenesulfonamide in , which may affect solubility and target engagement.
  • Fluorinated Aromatics : All analogs include fluorinated phenyl groups, suggesting a design strategy to enhance bioavailability and resistance to oxidative metabolism.

Physicochemical and Pharmacokinetic Properties

  • LogP : The target compound’s calculated LogP (~3.2) is higher than ’s analog (~2.8), likely due to the thiophen-2-ylsulfonyl group’s lipophilicity.
  • Solubility : The oxa-diaza core may improve aqueous solubility compared to triaza systems (e.g., ), which often exhibit lower solubility due to increased rigidity.
  • Metabolic Stability: Fluorination at the phenyl group (common across analogs) is a known strategy to block cytochrome P450-mediated metabolism .

Research Findings and Data Analysis

NMR Spectral Comparisons

Using methodologies from , NMR analysis of the target compound and analogs reveals:

  • Region A (Protons 29–36) : Significant chemical shift differences (Δδ ~0.5–1.2 ppm) in the target compared to , likely due to the thiophen-2-ylsulfonyl group’s electron-withdrawing effects.
  • Region B (Protons 39–44) : Minimal shifts (Δδ <0.3 ppm), indicating conserved conformational features in the spiro ring .

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